molecular formula C15H32Sn B175781 tributyl(prop-1-en-2-yl)stannane CAS No. 100073-15-2

tributyl(prop-1-en-2-yl)stannane

Cat. No.: B175781
CAS No.: 100073-15-2
M. Wt: 331.1 g/mol
InChI Key: PUMSLVXNEXVCIC-UHFFFAOYSA-N
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Description

tributyl(prop-1-en-2-yl)stannane is an organotin compound with the chemical formula C₁₅H₃₂Sn. It is a colorless liquid that finds use in various scientific research applications, particularly in organic and organometallic chemistry . This compound is known for its unique chemical properties, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(prop-1-en-2-yl)stannane typically involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium (Pd). The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tributyl(prop-1-en-2-yl)stannane is unique due to its ability to participate in a wide range of chemical reactions, particularly those involving the formation of carbon-tin (C-Sn) bonds. Its versatility as a building block in organic synthesis and its applications in material science and pharmaceuticals set it apart from other similar compounds.

Properties

IUPAC Name

tributyl(prop-1-en-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSLVXNEXVCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446619
Record name 2-(Tributylstannyl)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100073-15-2
Record name 2-(Tributylstannyl)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl(1-methylethenyl)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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